molecular formula C11H17N5OS B10906033 N-cyclopropyl-2-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]hydrazinecarbothioamide

N-cyclopropyl-2-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]hydrazinecarbothioamide

Cat. No.: B10906033
M. Wt: 267.35 g/mol
InChI Key: YVUHQIXZPIWEKD-UHFFFAOYSA-N
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Description

N~1~-CYCLOPROPYL-2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETYL]-1-HYDRAZINECARBOTHIOAMIDE: is a complex organic compound featuring a cyclopropyl group, a pyrazole ring, and a hydrazinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-CYCLOPROPYL-2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETYL]-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of 3,5-dimethyl-1H-pyrazole with appropriate acylating agents.

    Acylation: The pyrazole derivative is then acylated with a suitable acyl chloride to introduce the acetyl group.

    Hydrazinecarbothioamide Formation: The acylated pyrazole is reacted with hydrazine and carbon disulfide to form the hydrazinecarbothioamide moiety.

    Cyclopropyl Group Introduction: Finally, the cyclopropyl group is introduced through a cyclopropanation reaction, typically using diazomethane or similar reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinecarbothioamide moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitro-substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

Biologically, N1-CYCLOPROPYL-2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETYL]-1-HYDRAZINECARBOTHIOAMIDE may exhibit antimicrobial or anticancer properties due to its structural similarity to other bioactive molecules.

Medicine

In medicine, this compound could be explored for its potential as a therapeutic agent, particularly in the treatment of infections or cancer. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

Industrially, this compound could be used in the development of new materials or as a catalyst in chemical reactions due to its unique chemical properties.

Mechanism of Action

The mechanism by which N1-CYCLOPROPYL-2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETYL]-1-HYDRAZINECARBOTHIOAMIDE exerts its effects likely involves interaction with specific molecular targets such as enzymes or receptors. The cyclopropyl group may enhance binding affinity, while the pyrazole ring could interact with active sites through hydrogen bonding or π-π interactions.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-Cyclopropyl-2-[2-(1H-pyrazol-1-yl)acetyl]-1-hydrazinecarbothioamide
  • N~1~-Cyclopropyl-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-1-hydrazinecarboxamide

Uniqueness

N~1~-CYCLOPROPYL-2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETYL]-1-HYDRAZINECARBOTHIOAMIDE is unique due to the presence of both the cyclopropyl and hydrazinecarbothioamide groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.

This compound’s combination of structural features makes it a promising candidate for further research and development in various scientific fields.

Properties

Molecular Formula

C11H17N5OS

Molecular Weight

267.35 g/mol

IUPAC Name

1-cyclopropyl-3-[[2-(3,5-dimethylpyrazol-1-yl)acetyl]amino]thiourea

InChI

InChI=1S/C11H17N5OS/c1-7-5-8(2)16(15-7)6-10(17)13-14-11(18)12-9-3-4-9/h5,9H,3-4,6H2,1-2H3,(H,13,17)(H2,12,14,18)

InChI Key

YVUHQIXZPIWEKD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC(=O)NNC(=S)NC2CC2)C

Origin of Product

United States

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